1-Formyl-beta-carboline

Beschreibung

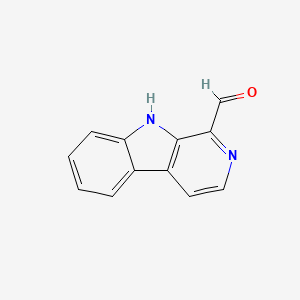

Structure

3D Structure

Eigenschaften

IUPAC Name |

9H-pyrido[3,4-b]indole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c15-7-11-12-9(5-6-13-11)8-3-1-2-4-10(8)14-12/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHQBGSRZQLMDEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10415722 | |

| Record name | 9H-pyrido[3,4-b]indole-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20127-63-3 | |

| Record name | 20127-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-pyrido[3,4-b]indole-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10415722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 1-Formyl-β-carboline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-β-carboline, a member of the β-carboline family of alkaloids, has emerged as a molecule of significant interest, primarily due to its potent antiviral properties. This technical guide delineates the core mechanism of action of 1-formyl-β-carboline, with a principal focus on its well-documented activity against Newcastle Disease Virus (NDV). The primary mechanism is a dual-pronged attack on the viral lifecycle, involving the direct inhibition of viral entry and the modulation of host cell signaling pathways. This guide provides a comprehensive overview of the molecular interactions, signaling cascades, and quantitative data supporting this mechanism. Furthermore, it explores the potential neuropharmacological activities of 1-formyl-β-carboline based on the established structure-activity relationships of the β-carboline scaffold. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Core Mechanism of Action: Antiviral Activity against Newcastle Disease Virus (NDV)

The predominant and most thoroughly characterized mechanism of action of 1-formyl-β-carboline and its derivatives is the inhibition of Newcastle Disease Virus (NDV) proliferation. This is achieved by disrupting the early stages of the viral lifecycle, specifically viral adsorption and entry into the host cell.[1][2]

Direct Interaction with and Inhibition of Hemagglutinin-Neuraminidase (HN) Protein

1-Formyl-β-carboline acts as a novel inhibitor of the NDV HN protein, which is essential for viral attachment to host cells.[1][2] By directly binding to the HN protein, 1-formyl-β-carboline blocks the adsorption of the virus to the cell surface, thereby preventing the initiation of infection. This direct interaction has been confirmed through various experimental techniques, including Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA).[1][2]

Suppression of the PI3K/Akt Signaling Pathway

In addition to direct viral protein interaction, 1-formyl-β-carboline modulates host cell signaling to inhibit viral entry. It has been demonstrated to suppress the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is known to be involved in the entry of NDV into host cells.[1][2] This inhibition of a crucial host pathway for viral entry further contributes to the potent antiviral activity of the compound.

Potential Neuropharmacological Activity

While the antiviral properties of 1-formyl-β-carboline are well-documented, the broader class of β-carbolines is known to possess significant neuropharmacological activities. Based on structure-activity relationship (SAR) studies of β-carboline derivatives, it is plausible that 1-formyl-β-carboline may also exhibit the following activities.

Monoamine Oxidase (MAO) Inhibition

β-Carbolines are recognized as endogenous inhibitors of monoamine oxidase (MAO), an enzyme crucial for the degradation of neurotransmitters.[3] SAR studies have indicated that substituents at the 1-position of the β-carboline ring are critical for MAO-A selectivity.[4] Specifically, 1-methyl substituents have been shown to increase potency.[3] The electron-withdrawing nature of the 1-formyl group suggests a potential interaction with the active site of MAO, although the precise inhibitory constant (Ki) for 1-formyl-β-carboline remains to be experimentally determined.

Benzodiazepine Receptor Modulation

Certain β-carbolines are known to bind to the benzodiazepine (BDZ) receptor site on the GABA-A receptor, acting as inverse agonists or antagonists.[5] SAR studies have revealed that β-carboline-3-carboxylates with electron-withdrawing substituents at the C-1 position exhibit high affinity for the benzodiazepine recognition site.[6] The 1-formyl group, being electron-withdrawing, suggests that 1-formyl-β-carboline could be a ligand for the benzodiazepine receptor.

Quantitative Data

The antiviral activity of 1-formyl-β-carboline derivatives has been quantified in several studies. The following table summarizes the key quantitative data.

| Compound Class | Virus | Assay | Metric | Value | Reference |

| 1-Formyl-β-carboline derivatives | Newcastle Disease Virus (NDV) | Plaque Assay | IC50 | Within 10 µM | [1][2] |

| 1-Formyl-β-carboline derivatives | Newcastle Disease Virus (NDV) | Virus Titer Reduction | Inhibition Rate | >90% at 20 µM | [1][2] |

| 1-Formyl-β-carboline derivative (compound 6) | Newcastle Disease Virus (NDV) | Adsorption Assay | Reduction in Virus Binding | 54% | [1] |

| 1-Formyl-β-carboline derivative (compound 7) | Newcastle Disease Virus (NDV) | Adsorption Assay | Reduction in Virus Binding | 61% | [1] |

| 1-Formyl-β-carboline derivative (compound 9) | Newcastle Disease Virus (NDV) | Adsorption Assay | Reduction in Virus Binding | 49% | [1] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of 1-Formyl-β-carboline in NDV Inhibition

Caption: Dual inhibitory mechanism of 1-Formyl-β-carboline on NDV infection.

Experimental Workflow for Assessing Antiviral Activity

Caption: Workflow for evaluating the antiviral efficacy of 1-Formyl-β-carboline.

Experimental Protocols

Plaque Assay for NDV Titer Quantification

This protocol is adapted for use with DF-1 chicken embryo fibroblast cells.

-

Cell Seeding: Seed DF-1 cells in 24-well plates at a density of 5 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator until a confluent monolayer is formed.[7]

-

Viral Infection: Prepare serial dilutions of the virus-containing supernatant. Remove the growth medium from the cells and inoculate each well with 0.1 mL of the virus dilution.[7]

-

Adsorption: Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator to allow for viral adsorption.[7]

-

Overlay: Aspirate the inoculum and overlay the cell monolayer with Dulbecco's Modified Eagle Medium (DMEM) containing 2% Fetal Bovine Serum (FBS) and 1% methylcellulose.[7]

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3 to 5 days.[7]

-

Fixation and Staining: Remove the overlay medium and gently wash the cells three times with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde for 30 minutes. After fixation, remove the fixative and stain the cells with crystal violet for 20 minutes.[7]

-

Plaque Counting: Wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques to determine the viral titer in Plaque-Forming Units per milliliter (PFU/mL).

Western Blot for PI3K/Akt Pathway Analysis

-

Cell Lysis: After treatment with 1-formyl-β-carboline and/or infection with NDV, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phosphorylated Akt (p-Akt), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Red Blood Cell (RBC) Binding Assay for HN Interaction

This assay assesses the ability of 1-formyl-β-carboline to inhibit the binding of the NDV HN protein to its receptor on red blood cells.

-

Cell Transfection: Transfect BHK-21 cells with a plasmid expressing the NDV HN protein or an empty vector control.

-

Compound Incubation: 24 hours post-transfection, wash the cells and incubate them with a 1% suspension of chicken red blood cells (RBCs) in the presence or absence of 20 µM 1-formyl-β-carboline at 4°C for 1 hour.

-

Washing: Gently wash the plates three times with cold PBS to remove unbound RBCs.

-

Lysis and Quantification: Lyse the bound RBCs and measure the absorbance of the lysate at 405 nm. A decrease in absorbance in the presence of the compound indicates inhibition of HN-RBC binding.

Conclusion

1-Formyl-β-carboline demonstrates a potent and specific mechanism of action against Newcastle Disease Virus. Its ability to both directly target a key viral protein (HN) and modulate a critical host cell entry pathway (PI3K/Akt) makes it a promising lead compound for the development of novel antiviral therapeutics. Furthermore, its structural similarity to other neuroactive β-carbolines warrants further investigation into its potential effects on the central nervous system, which could unveil additional therapeutic applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this intriguing molecule.

References

- 1. 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Formyl- β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Substituted beta-carboline-3-carboxylates with high affinities to the benzodiazepine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Newcastle disease virus V protein inhibits apoptosis in DF-1 cells by downregulating TXNL1 - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 1-Formyl-β-carboline: A Technical Guide to its Antiviral and Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-formyl-β-carboline and its derivatives. The β-carboline scaffold, a tricyclic indole alkaloid, is a well-established pharmacophore found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] The introduction of a formyl group at the C-1 position creates a versatile precursor for the synthesis of diverse molecular architectures, leading to compounds with significant antiviral and cytotoxic potential.[3] This document summarizes the quantitative biological data, details key experimental methodologies, and visualizes the underlying mechanisms of action to support further research and drug development efforts in this area.

Core Biological Activities and Mechanism of Action

1-Formyl-β-carboline and its analogs have demonstrated notable efficacy as antiviral agents, particularly against Newcastle disease virus (NDV), a significant pathogen in the poultry industry.[4] The primary mechanism of this antiviral action is the disruption of the early stages of the viral life cycle, specifically viral adsorption and entry into the host cell.[4]

These compounds have been identified as novel inhibitors of the hemagglutinin-neuraminidase (HN) protein, a critical surface glycoprotein of NDV responsible for binding to sialic acid receptors on the host cell.[4] By directly interacting with the HN protein, 1-formyl-β-carboline derivatives block the initial attachment of the virus.

Furthermore, these derivatives modulate host cell signaling pathways to inhibit viral entry. Specifically, they have been shown to suppress the PI3K/Akt signaling pathway, which is exploited by NDV to facilitate its internalization.[4] In addition to their antiviral properties, various β-carboline derivatives have been investigated for their cytotoxic effects against a range of cancer cell lines, with mechanisms often involving DNA intercalation and the inhibition of key enzymes like topoisomerases and kinases.[5][6][7][8]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-formyl-β-carboline derivatives is highly dependent on the nature and position of substituents on the tricyclic core.

Antiviral Activity

Studies have shown that substitutions at the C-1, C-3, and C-6 positions of the β-carboline skeleton can significantly influence anti-NDV activity.[4] The 1-formyl group is a crucial feature, and modifications at other positions can enhance potency. For instance, halogen substitution at the C-6 position has been shown to be favorable.

Cytotoxic Activity

For anticancer activity, substitutions at the N-9 and C-1 positions have been explored. The introduction of bulky or arylated alkyl groups at the N-9 position can enhance cytotoxic potency, potentially by improving DNA binding affinity.[7][9] The nature of the substituent at C-1 also plays a critical role, with various heterocyclic and substituted phenyl groups being investigated.[5]

Quantitative Biological Data

The following tables summarize the reported in vitro antiviral and cytotoxic activities of selected 1-formyl-β-carboline derivatives.

Table 1: Anti-Newcastle Disease Virus (NDV) Activity of 1-Formyl-β-carboline Derivatives [4]

| Compound ID | R1 | R2 | CC50 (μM) in DF-1 cells | IC50 (μM) vs. F48E9 | IC50 (μM) vs. LaSota | IC50 (μM) vs. Herts/33 | Selectivity Index (SI) vs. F48E9 |

| 1 | -CHO | -H | >20 | 10.32 ± 1.03 | 12.54 ± 1.12 | 11.21 ± 1.08 | >1.94 |

| 6 | -CHO | -Br | >20 | 6.24 ± 0.54 | 8.31 ± 0.76 | 7.53 ± 0.68 | >3.21 |

| 7 | -CHO | -F | >20 | 7.13 ± 0.68 | 9.25 ± 0.88 | 8.17 ± 0.75 | >2.81 |

Data extracted from "1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes".[4]

Table 2: Cytotoxic Activity of Selected β-Carboline Derivatives Against Various Cancer Cell Lines

| Compound ID | Modification | Cell Line | IC50 (μM) | Reference |

| 4B | 1,2,3-Thiadiazoloyl derivative | HeLa | 25.9 | [1] |

| 5e | 1-methyl, 3-ethoxycarbonyl, 9-pentafluorobenzyl | BGC-823 | 4 | [7] |

| 7b | N(9)-arylated alkyl substituted | Various | <10 | [9] |

| 9 | 1-(N,N-dimethylbenzenamine)-3-(4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl) | HepG2 | Equipotent to Adriamycin | [5] |

| 9 | 1-(N,N-dimethylbenzenamine)-3-(4-(p-tolylmethanimine)-5-thio-1,2,4-triazol-3-yl) | A549 | Equipotent to Adriamycin | [5] |

Key Experimental Methodologies

Detailed protocols are essential for the accurate evaluation and comparison of 1-formyl-β-carboline derivatives. The following sections outline the methodologies for key antiviral and mechanistic assays.

General Synthesis of 1-Substituted-β-carbolines

The synthesis of the β-carboline core is often achieved through the Pictet-Spengler reaction, followed by oxidation.[2][10]

Protocol: Pictet-Spengler Reaction and Oxidation

-

A solution of L-tryptophan (or its corresponding ester) and an appropriate aldehyde (e.g., glyoxylic acid for the eventual formation of the 1-formyl group) in a suitable solvent (e.g., glacial acetic acid) is refluxed for several hours.[10]

-

The reaction mixture is cooled, and the resulting tetrahydro-β-carboline intermediate may be isolated or carried forward directly.

-

The intermediate is then oxidized to the aromatic β-carboline using an oxidizing agent such as potassium permanganate (KMnO4) or potassium dichromate (K2Cr2O7) in an acidic medium.[2]

-

The crude product is purified by column chromatography on silica gel to yield the desired β-carboline derivative.

Antiviral Plaque Assay

This assay quantifies the infectious virus particles by measuring the formation of plaques (zones of cell death) in a cell monolayer.

Protocol:

-

Cell Seeding: Seed DF-1 (chicken embryo fibroblast) cells in 6-well plates to form a confluent monolayer.

-

Virus Dilution: Prepare serial 10-fold dilutions of the NDV stock in serum-free medium.

-

Infection: Remove the growth medium from the cell monolayers and infect with 0.1 mL of each virus dilution.

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

-

Compound Treatment: After adsorption, wash the cells with phosphate-buffered saline (PBS) and overlay with a medium containing 1% methylcellulose and varying concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72 hours.

-

Staining and Counting: Remove the overlay medium, fix the cells with 4% paraformaldehyde, and stain with 1% crystal violet. Count the number of plaques to determine the virus titer. The IC50 value is calculated as the compound concentration that reduces the plaque number by 50%.

Real-Time Quantitative RT-PCR (RT-qPCR) for Viral RNA Quantification

RT-qPCR is used to measure the levels of viral RNA within infected cells, providing a measure of viral replication.

Protocol:

-

Cell Treatment and Infection: Seed DF-1 cells in 12-well plates. Infect the cells with NDV at a specified multiplicity of infection (MOI). After a 1-hour adsorption period, treat the cells with different concentrations of the 1-formyl-β-carboline derivatives.

-

RNA Extraction: At 24 hours post-infection, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and specific primers for the NDV genome (e.g., targeting the F gene).

-

qPCR: Perform real-time PCR using a SYBR Green-based master mix and primers specific to the NDV target gene. Use a host housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative viral RNA expression using the 2-ΔΔCt method.

Western Blot for PI3K/Akt Pathway Analysis

This technique is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/Akt signaling pathway.

Protocol:

-

Cell Lysis: Treat NDV-infected cells with the test compounds for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total PI3K, phosphorylated PI3K (p-PI3K), total Akt, and phosphorylated Akt (p-Akt). Use an antibody against a housekeeping protein like β-actin as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Hemagglutination Inhibition (HI) Assay

The HI assay is used to assess the ability of the compounds to interfere with the agglutination of red blood cells (RBCs) by the virus, providing a measure of inhibition of the HN protein.

Protocol:

-

Virus Titration (HA Assay): Determine the hemagglutination (HA) titer of the NDV stock by serially diluting the virus in a V-bottom 96-well plate and adding a 1% suspension of chicken RBCs. The HA titer is the highest dilution that causes complete agglutination.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in PBS in a 96-well plate.

-

Virus-Compound Incubation: Add 4 HA units of NDV to each well containing the diluted compound. Incubate at room temperature for 30 minutes.

-

RBC Addition: Add a 1% suspension of chicken RBCs to each well.

-

Incubation and Reading: Incubate the plate at room temperature for 40 minutes. The HI titer is the highest dilution of the compound that completely inhibits hemagglutination, observed as a button of RBCs at the bottom of the well.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows relevant to the study of 1-formyl-β-carboline.

Caption: PI3K/Akt signaling pathway and the point of inhibition by 1-formyl-β-carboline derivatives.

Caption: Workflow for the screening and characterization of 1-formyl-β-carboline derivatives.

Caption: Logical flow from chemical structure to biological effect of 1-formyl-β-carboline derivatives.

Conclusion

1-Formyl-β-carboline serves as a promising and adaptable scaffold for the development of potent therapeutic agents. The structure-activity relationships highlighted in this guide, particularly concerning antiviral and cytotoxic activities, underscore the importance of targeted chemical modifications to enhance potency and selectivity. The detailed experimental protocols and visual workflows provided herein offer a robust framework for researchers to further explore this fascinating class of compounds, optimize lead candidates, and elucidate their full therapeutic potential. Future work should focus on expanding the SAR to a wider range of viral and cancer targets, as well as on in vivo efficacy and pharmacokinetic studies of the most promising derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, anticancer screening, docking studies and in silico ADME prediction of some β-carboline derivatives [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. sciforum.net [sciforum.net]

Unveiling 1-Formyl-β-carboline: A Technical Guide to its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the natural sources and isolation methodologies for 1-Formyl-β-carboline, a significant β-carboline alkaloid. This document provides a comprehensive overview of its presence in the plant kingdom, detailed experimental protocols for its extraction and purification, and an exploration of its interaction with cellular signaling pathways.

Natural Occurrence of 1-Formyl-β-carboline

1-Formyl-β-carboline has been identified as a naturally occurring alkaloid in several plant species. The primary sources documented in scientific literature are the leaves and root bark of Ailanthus altissima (commonly known as the Tree of Heaven) and the stems of Picrasma quassioides. While the presence of a wide array of β-carboline alkaloids in these plants is well-established, the isolation of the 1-formyl derivative is of particular interest due to its potential biological activities.

Quantitative Analysis

Precise quantitative data for the yield of 1-Formyl-β-carboline from its natural sources remains a subject of ongoing research. However, studies on the alkaloidal composition of Picrasma quassioides have provided yields for other β-carboline derivatives, offering a comparative context for the potential abundance of 1-Formyl-β-carboline. The table below summarizes the yields of various β-carboline alkaloids isolated from Picrasma quassioides in one particular study. It is important to note that yields can vary significantly based on the plant's geographical location, season of harvest, and the extraction and purification methods employed.

| Compound | Plant Source | Plant Part | Extraction Method | Yield (from 100 mg crude extract) | Purity |

| 3-methylcanthin-2,6-dione | Picrasma quassioides | Stems | High-Speed Counter-Current Chromatography | 22.1 mg | 89.30% |

| 4-methoxy-5-hydroxycanthin-6-one | Picrasma quassioides | Stems | High-Speed Counter-Current Chromatography | 4.9 mg | 98.32% |

| 1-methoxycarbonyl-β-carboline | Picrasma quassioides | Stems | High-Speed Counter-Current Chromatography | 1.2 mg | 98.19% |

Data from a study on the isolation of alkaloids from Picrasma quassioides. The yield of 1-Formyl-β-carboline was not specifically reported in this study but the data provides a reference for the expected range of yields for similar compounds from this source.

Experimental Protocols for Isolation and Purification

The isolation of 1-Formyl-β-carboline from its natural sources involves a multi-step process of extraction, fractionation, and purification. The following protocols are based on established methods for the isolation of β-carboline alkaloids from Ailanthus altissima and Picrasma quassioides.

Protocol 1: General Alkaloid Extraction from Ailanthus altissima Leaves

This protocol outlines a general method for the extraction of alkaloids, which can be adapted for the specific isolation of 1-Formyl-β-carboline.

1. Plant Material Preparation:

-

Air-dry the leaves of Ailanthus altissima at room temperature.

-

Grind the dried leaves into a fine powder.

2. Extraction:

-

Macerate the powdered leaves in methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

3. Acid-Base Partitioning:

-

Suspend the crude extract in 5% hydrochloric acid (HCl).

-

Filter the acidic solution to remove non-alkaloidal components.

-

Wash the filtrate with chloroform to remove acidic and neutral impurities.

-

Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide (NH₄OH).

-

Extract the alkaline solution with chloroform.

-

Combine the chloroform extracts and evaporate to dryness to yield the crude alkaloid fraction.

4. Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica gel.

-

Elute the column with a gradient of chloroform and methanol.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the target compound.

-

Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to isolate pure 1-Formyl-β-carboline.

Protocol 2: Isolation of β-Carboline Alkaloids from Picrasma quassioides Stems using High-Speed Counter-Current Chromatography (HSCCC)

This protocol details a more advanced and efficient method for the separation of β-carboline alkaloids.[1]

1. Plant Material and Extraction:

-

Air-dry and powder the stems of Picrasma quassioides.

-

Extract the powdered material with 80% ethanol at room temperature.

-

Concentrate the ethanol extract under vacuum to obtain a crude extract.

2. HSCCC Procedure:

-

Two-Phase Solvent System: Prepare a two-phase solvent system of n-hexane-ethyl acetate-methanol-water (2:2:2:2, v/v/v/v).[1] Equilibrate the mixture in a separatory funnel at room temperature and separate the upper and lower phases.

-

Sample Preparation: Dissolve the crude extract in a mixture of the upper and lower phases of the solvent system.

-

HSCCC Operation:

-

Fill the multilayer coil column entirely with the upper phase (stationary phase).

-

Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min.

-

Set the revolution speed of the apparatus to 800 rpm.

-

Inject the sample solution into the column.

-

Monitor the effluent by UV detection at 254 nm.

-

-

Fraction Collection and Analysis: Collect fractions based on the chromatogram peaks. Analyze the purity of the fractions containing 1-Formyl-β-carboline by HPLC and confirm its structure using spectroscopic methods (MS, NMR).

Signaling Pathway Involvement

1-Formyl-β-carboline and its derivatives have been shown to exhibit antiviral activity, specifically against the Newcastle disease virus (NDV).[2] The mechanism of this inhibition involves the suppression of the PI3K/Akt signaling pathway, which is crucial for the entry of the virus into host cells.[2]

References

- 1. Preparative isolation and purification of alkaloids from Picrasma quassiodes (D. Don) Benn. by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1-Formyl-β-carboline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Formyl-β-carboline, a pivotal scaffold in medicinal chemistry and drug discovery. The document details established synthetic methodologies, purification protocols, and key analytical data, offering a practical resource for researchers in the field.

Introduction

1-Formyl-β-carboline (9H-pyrido[3,4-b]indole-1-carbaldehyde) is a tricyclic indole alkaloid derivative that serves as a crucial building block for the synthesis of a wide range of biologically active compounds.[1][2] Its structural motif is present in numerous natural products and synthetic molecules with diverse pharmacological activities, including anti-cancer, anti-viral, and neuroprotective properties.[3][4] The formyl group at the C-1 position provides a reactive handle for further chemical modifications, making it an attractive starting material for the development of novel therapeutics.[2]

This guide outlines the primary synthetic routes to 1-Formyl-β-carboline, with a focus on the widely employed Pictet-Spengler reaction, followed by detailed purification and characterization protocols.

Synthesis of 1-Formyl-β-carboline

The most common and efficient method for the synthesis of the β-carboline core is the Pictet-Spengler reaction.[5][6][7] This reaction typically involves the condensation of a tryptamine derivative with an aldehyde or keto acid, followed by cyclization. For the synthesis of 1-Formyl-β-carboline, a common strategy involves the use of L-tryptophan as a starting material, which undergoes a Pictet-Spengler reaction followed by oxidation and subsequent modification to introduce the formyl group.

A representative synthetic pathway is the reaction of L-tryptophan with formaldehyde to form 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, which is then oxidized and decarboxylated to yield the aromatic β-carboline core. The formyl group can then be introduced at the C-1 position.

Experimental Protocol: A Representative Synthesis

A common laboratory-scale synthesis involves the following conceptual steps. It is important to note that specific reaction conditions can be found in various literature sources and may require optimization.

Step 1: Pictet-Spengler Cyclization of L-Tryptophan

L-tryptophan is reacted with an aqueous solution of formaldehyde in the presence of an acid catalyst. The reaction mixture is typically heated to facilitate the cyclization, leading to the formation of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.[8]

Step 2: Aromatization and Decarboxylation

The resulting tetrahydro-β-carboline derivative is then subjected to oxidation to introduce the aromaticity in the pyridine ring. This can be achieved using various oxidizing agents. Concurrently or in a subsequent step, decarboxylation occurs to remove the carboxylic acid group.

Step 3: Formylation of the β-carboline Core

The final step involves the introduction of the formyl group at the C-1 position of the β-carboline ring. This can be accomplished through various formylation reactions known in organic synthesis.

The overall synthetic workflow can be visualized as follows:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. sciforum.net [sciforum.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 8. mjas.analis.com.my [mjas.analis.com.my]

Spectroscopic Profile of 1-Formyl-β-carboline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-β-carboline is a notable alkaloid derivative recognized for its diverse biological activities, including potential as a neuroprotective agent and its role in inhibiting viral entry through signaling pathway modulation.[1][2][3] This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Formyl-β-carboline. It includes a summary of expected quantitative spectroscopic data, detailed experimental protocols for key analytical techniques, and a visualization of its known signaling pathway interactions. This document is intended to serve as a valuable resource for researchers engaged in the study and development of β-carboline-based compounds.

Chemical Structure and Properties

-

Systematic Name: 9H-pyrido[3,4-b]indole-1-carbaldehyde

-

Molecular Formula: C₁₂H₈N₂O

-

Molecular Weight: 196.21 g/mol

-

CAS Number: 20127-63-3[4]

-

Appearance: Typically a yellow powder

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (δ) are in ppm. Predicted values are based on standard chemical shift tables and data for analogous structures.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.1 | s | 1H | H-1' (Aldehyde) |

| ~8.5 | d | 1H | H-3 |

| ~8.2 | d | 1H | H-8 |

| ~7.8 | d | 1H | H-4 |

| ~7.6 | t | 1H | H-6 |

| ~7.4 | t | 1H | H-7 |

| ~7.3 | d | 1H | H-5 |

| ~9.0 | br s | 1H | N-9-H |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~193 | C-1' (C=O) |

| ~145 | C-1 |

| ~141 | C-4a |

| ~138 | C-8a |

| ~130 | C-4b |

| ~129 | C-6 |

| ~122 | C-3 |

| ~121 | C-5 |

| ~120 | C-7 |

| ~115 | C-4 |

| ~112 | C-8 |

| ~128 | C-9a |

Infrared (IR) Spectroscopy

Table 3: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (Indole) |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium, Sharp | Aldehyde C-H Stretch |

| ~1685-1705 | Strong, Sharp | C=O Stretch (Aromatic Aldehyde)[5][6][7][8] |

| ~1620-1450 | Medium-Strong | C=C and C=N Ring Stretching |

| ~1350 | Medium | C-N Stretch |

| ~750 | Strong | Ortho-disubstituted Benzene C-H Bend |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Maxima (in Methanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~240 | High | π → π |

| ~290 | Medium | π → π |

| ~350 | Low | n → π* |

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 196 | High | [M]⁺ |

| 195 | High | [M-H]⁺ |

| 167 | Medium | [M-CHO]⁺ |

| 140 | Medium | [M-CHO-HCN]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 1-Formyl-β-carboline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-Formyl-β-carboline in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The use of a high-purity solvent is crucial for accurate results.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Use a spectral width of approximately 220 ppm.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the powdered 1-Formyl-β-carboline sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to a fine powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet.

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a stock solution of 1-Formyl-β-carboline in a UV-grade solvent such as methanol or ethanol at a concentration of approximately 1 mg/mL. From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) to ensure that the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).[9][10]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Fill a second matched quartz cuvette with the sample solution.

-

Place the blank and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Scan the sample over a wavelength range of 200-800 nm.[11]

-

-

Data Processing: The software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of 1-Formyl-β-carboline in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 µg/mL.[12]

-

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source can be used. For alkaloid analysis, ESI is often preferred for its soft ionization.[12][13]

-

Acquisition (ESI-MS):

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range of 50-500.

-

Optimize ion source parameters such as capillary voltage and desolvation temperature to maximize the signal of the protonated molecule [M+H]⁺.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Signaling Pathway and Experimental Workflow

1-Formyl-β-carboline has been identified as an inhibitor of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation.[3][14][15][16] This inhibition is a key mechanism of its antiviral activity, particularly against the Newcastle disease virus (NDV).[15][17][18]

Caption: Inhibition of the PI3K/Akt signaling pathway by 1-Formyl-β-carboline.

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel compound like 1-Formyl-β-carboline.

Caption: General workflow for spectroscopic characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 1-Formyl-beta-carboline | Alkaloids | 20127-63-3 | Invivochem [invivochem.com]

- 4. 1-Formyl-β-carboline | TargetMol [targetmol.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. longdom.org [longdom.org]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. UV-Visible Spectroscopy [www2.chemistry.msu.edu]

- 12. lcms.cz [lcms.cz]

- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 1-Formyl- β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes [mdpi.com]

- 18. 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes - PMC [pmc.ncbi.nlm.nih.gov]

1-Formyl-β-carboline Derivatives: A Comprehensive Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The β-carboline scaffold, a tricyclic indole alkaloid structure, is a privileged motif in medicinal chemistry, renowned for its wide spectrum of biological activities. Among the various substituted β-carbolines, 1-formyl-β-carboline derivatives have emerged as a particularly promising class of compounds with potent and diverse pharmacological properties. These derivatives have demonstrated significant potential in antiviral, anticancer, neuroprotective, and antimicrobial applications. This technical guide provides an in-depth overview of the biological activities of 1-formyl-β-carboline derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Biological Activities and Quantitative Data

The biological efficacy of 1-formyl-β-carboline derivatives has been evaluated across several key therapeutic areas. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency.

Antiviral Activity

A notable area of investigation for 1-formyl-β-carboline derivatives is their potent antiviral activity, particularly against the Newcastle disease virus (NDV), a significant pathogen in the poultry industry.[1]

Table 1: Antiviral Activity of 1-Formyl-β-carboline Derivatives against Newcastle Disease Virus (NDV)

| Compound | NDV Strain | Assay | IC₅₀ (µM) | Cytotoxicity (CC₅₀ in DF-1 cells, µM) | Selectivity Index (SI = CC₅₀/IC₅₀) | Reference |

| Compound 6 | F48E9 | Plaque Assay | 8.5 ± 1.2 | > 50 | > 5.9 | [1] |

| Herts/33 | Plaque Assay | 9.1 ± 1.5 | > 50 | > 5.5 | [1] | |

| LaSota | Plaque Assay | 7.9 ± 1.1 | > 50 | > 6.3 | [1] | |

| Compound 7 | F48E9 | Plaque Assay | 7.2 ± 0.9 | > 50 | > 6.9 | [1] |

| Herts/33 | Plaque Assay | 8.3 ± 1.3 | > 50 | > 6.0 | [1] | |

| LaSota | Plaque Assay | 6.8 ± 0.8 | > 50 | > 7.4 | [1] | |

| Compound 9 | F48E9 | Plaque Assay | 9.8 ± 1.4 | > 50 | > 5.1 | [1] |

| Herts/33 | Plaque Assay | 10.5 ± 1.8 | > 50 | > 4.8 | [1] | |

| LaSota | Plaque Assay | 9.2 ± 1.3 | > 50 | > 5.4 | [1] | |

| Ribavirin | F48E9 | Plaque Assay | ~10 | Not Reported | Not Reported | [1] |

Anticancer Activity

1-Formyl-β-carboline derivatives have also been investigated for their cytotoxic effects against various human cancer cell lines.

Table 2: Anticancer Activity of β-carboline Derivatives

| Compound | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| Compound 3z | A549 (Lung Carcinoma) | Not Specified | 2.7 ± 0.4 | [2] |

| BGC-823 (Gastric Carcinoma) | Not Specified | 2.7 ± 0.6 | [2] | |

| CT-26 (Murine Colon Carcinoma) | Not Specified | 2.4 ± 0.2 | [2] | |

| Bel-7402 (Liver Carcinoma) | Not Specified | 3.2 ± 0.2 | [2] | |

| MCF-7 (Breast Carcinoma) | Not Specified | 5.6 ± 0.3 | [2] | |

| Compound 9 | HepG2 (Liver Cancer) | SRB Assay | Not Specified (equipotent to Adriamycin) | [3] |

| A549 (Lung Adenocarcinoma) | SRB Assay | Not Specified (equipotent to Adriamycin) | [3] | |

| Compound 8q | PC-3 (Prostate Cancer) | Not Specified | 9.86 | [4] |

| Compound 11 | U251 (Glioma) | Not Specified | 0.48 | [5] |

| PC-3 (Prostate Cancer) | Not Specified | 1.50 | [5] | |

| OVCAR-03 (Ovarian Cancer) | Not Specified | 1.07 | [5] |

Antimicrobial Activity

While specific data for 1-formyl derivatives is limited, broader studies on β-carbolines demonstrate their potential as antimicrobial agents.

Table 3: Antimicrobial Activity of β-carboline Derivatives

| Compound | Microorganism | MIC (µmol/mL) | Reference |

| Dimeric 6-chlorocarboline N2-benzylated salt | Staphylococcus aureus | 0.01-0.05 | [6][7] |

Neuroprotective and Cardioprotective Activities

Recent studies have highlighted the potential of β-carboline derivatives in neuroprotection and cardioprotection, although quantitative data for 1-formyl derivatives are still emerging. Some derivatives have shown the ability to prevent cell death induced by neurotoxins and protect cardiomyocytes from oxidative stress.[8][9][10]

Signaling Pathways and Mechanisms of Action

Antiviral Mechanism: Inhibition of NDV Adsorption and Entry

1-Formyl-β-carboline derivatives have been shown to inhibit Newcastle disease virus proliferation by targeting the early stages of the viral life cycle.[1] The primary mechanism involves the inhibition of viral adsorption and entry into the host cell. This is achieved through direct interaction with the viral hemagglutinin-neuraminidase (HN) protein and by suppressing the PI3K/Akt signaling pathway, which is crucial for viral entry.[1]

Caption: Antiviral mechanism of 1-formyl-β-carboline derivatives against NDV.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 1-formyl-β-carboline derivatives.

Synthesis of 1-Formyl-β-carboline Derivatives

The synthesis of the β-carboline scaffold is commonly achieved through the Pictet-Spengler reaction.[11][12][13]

Protocol: Pictet-Spengler Reaction

-

Reaction Setup: A solution of tryptamine or a tryptamine derivative and an appropriate aldehyde (in this case, a glyoxylic acid derivative to ultimately yield the 1-formyl group after subsequent steps) are dissolved in a suitable solvent (e.g., water, ethanol, or dichloromethane).[14][15]

-

Acid Catalysis: A Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or ytterbium triflate) is added to the reaction mixture.[15]

-

Reaction Conditions: The mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the substrates and catalyst used.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the tetrahydro-β-carboline intermediate.

-

Aromatization and Formylation: The tetrahydro-β-carboline is then aromatized, often through an oxidation step, and the C1-substituent is converted to a formyl group through appropriate chemical transformations to yield the final 1-formyl-β-carboline derivative.

Caption: General workflow for the Pictet-Spengler synthesis of β-carbolines.

Cytotoxicity Assays

The cytotoxic effects of the derivatives on cancer cell lines are commonly determined using the MTT or SRB assays.

Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16][17]

-

Compound Treatment: Treat the cells with various concentrations of the 1-formyl-β-carboline derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[16][18]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[17][19]

Caption: Workflow for a typical MTT cytotoxicity assay.

PI3K/Akt Signaling Pathway Analysis

The effect of the compounds on the PI3K/Akt pathway is typically assessed by Western blotting to detect the phosphorylation status of key proteins.

Protocol: Western Blotting for p-Akt

-

Cell Lysis: Treat cells with the 1-formyl-β-carboline derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20][21]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[22]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt overnight at 4°C.[20][22]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. The ratio of p-Akt to total Akt is then quantified.[22]

Antiviral Assays for Newcastle Disease Virus (NDV)

Protocol: Hemagglutination Inhibition (HI) Assay

-

Antigen Titration: First, determine the hemagglutination (HA) titer of the NDV stock to determine the concentration that causes complete agglutination of red blood cells (RBCs). This is typically 4 HA units.[23][24]

-

Serum Dilution: Serially dilute the test sera (from immunized animals or as a control) in a V-bottom 96-well plate.

-

Virus Addition: Add a standardized amount of NDV (4 HA units) to each well containing the diluted sera and incubate at room temperature for 30-60 minutes.[23][25]

-

RBC Addition: Add a suspension of chicken RBCs (typically 1%) to all wells.[25]

-

Incubation and Reading: Incubate the plate at room temperature for 30-40 minutes. The HI titer is the highest dilution of serum that completely inhibits hemagglutination.[23]

Protocol: Neuraminidase Inhibition (NI) Assay

-

Plate Coating: Coat a 96-well plate with a suitable substrate for neuraminidase, such as fetuin.[26][27]

-

Sample and Virus Incubation: Add the 1-formyl-β-carboline derivative at various concentrations to the wells, followed by the addition of a standardized amount of NDV. Incubate to allow for potential inhibition of the neuraminidase enzyme.

-

Enzyme Reaction: The neuraminidase of the virus will cleave sialic acid residues from the fetuin substrate.

-

Detection: The cleavage of sialic acid exposes galactose residues, which can be detected using a lectin that specifically binds to galactose (e.g., peanut agglutinin) conjugated to an enzyme like HRP. The addition of a chromogenic substrate will result in a color change that is inversely proportional to the neuraminidase activity.

-

Analysis: The concentration of the compound that inhibits 50% of the neuraminidase activity (IC₅₀) can be calculated.

Conclusion

1-Formyl-β-carboline derivatives represent a versatile and potent class of bioactive molecules with significant therapeutic potential. Their demonstrated efficacy in antiviral and anticancer applications, coupled with emerging evidence for neuroprotective and antimicrobial activities, makes them attractive candidates for further drug development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to explore and expand upon the promising pharmacological profile of these compounds. Future research should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic properties, and further investigating the mechanisms of action of these promising derivatives in various disease models.

References

- 1. mdpi.com [mdpi.com]

- 2. New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and antimicrobial activity of β-carboline derivatives with N2-alkyl modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and application of β-carbolines as novel multi-functional anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta and gamma carboline derivatives as potential anti-Alzheimer agents: A comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. static.igem.wiki [static.igem.wiki]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]

- 21. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. 11. Serology [fao.org]

- 25. izsvenezie.com [izsvenezie.com]

- 26. bioone.org [bioone.org]

- 27. Publication : USDA ARS [ars.usda.gov]

In Vitro Cytotoxicity of 1-Formyl-β-carboline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the in vitro cytotoxicity of 1-Formyl-β-carboline. Due to the specificity of this compound, publicly available data on its cytotoxic effects against a broad range of cancer cell lines is limited. This document summarizes the existing data, outlines detailed experimental protocols for assessing cytotoxicity and apoptosis, and presents a putative signaling pathway based on the known effects of 1-formyl-β-carboline derivatives.

Quantitative Cytotoxicity Data

The available quantitative data on the cytotoxicity of 1-Formyl-β-carboline derivatives is primarily focused on non-cancer cell lines in the context of antiviral research. The following table summarizes the reported 50% cytotoxic concentration (CC50) value.

| Compound Derivative | Cell Line | Assay | CC50 (μM) | Reference |

| 1-Formyl-β-carboline derivative | DF-1 (Chicken Embryo Fibroblast) | CCK-8 | >20 | [1] |

Note: Further research is required to establish the cytotoxic profile of 1-Formyl-β-carboline against a comprehensive panel of human cancer cell lines to fully evaluate its potential as an anticancer agent.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity and the elucidation of the mechanism of action. Below are standard protocols for key assays.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

1-Formyl-β-carboline

-

Human cancer cell lines of choice

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Compound Treatment: Prepare serial dilutions of 1-Formyl-β-carboline in culture medium. After 24 hours, replace the medium with fresh medium containing various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC/Propidium Iodide (PI) assay is a common method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3][4]

Materials:

-

1-Formyl-β-carboline

-

Human cancer cell lines of choice

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), pH 7.4

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of 1-Formyl-β-carboline for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold PBS.[4]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[3]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Proposed Mechanism of Action and Signaling Pathway

While the precise mechanism of cytotoxicity for 1-Formyl-β-carboline in cancer cells is not yet fully elucidated, studies on its derivatives suggest an involvement of the PI3K/Akt signaling pathway.[1] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis, and its aberrant activation is a hallmark of many cancers.[5] It is plausible that 1-Formyl-β-carboline exerts its cytotoxic effects by inhibiting this pathway, leading to the induction of apoptosis.

Below is a diagram illustrating a proposed experimental workflow for assessing the in vitro cytotoxicity of 1-Formyl-β-carboline.

Caption: A logical workflow for investigating the in vitro cytotoxicity of 1-Formyl-β-carboline.

The following diagram illustrates the proposed inhibition of the PI3K/Akt signaling pathway by 1-Formyl-β-carboline, leading to apoptosis.

Caption: Putative mechanism of 1-Formyl-β-carboline inducing apoptosis via PI3K/Akt pathway inhibition.

Conclusion

1-Formyl-β-carboline is a compound of interest within the broader class of β-carboline alkaloids, which have demonstrated a range of biological activities. While direct evidence for its anticancer cytotoxicity is currently limited, its known inhibitory effect on the PI3K/Akt signaling pathway suggests a plausible mechanism for inducing cell death in cancer cells. The experimental protocols provided in this guide offer a robust framework for future investigations into the cytotoxic and apoptotic effects of 1-Formyl-β-carboline. Further research, particularly screening against a diverse panel of human cancer cell lines and detailed mechanistic studies, is warranted to fully elucidate its therapeutic potential.

References

- 1. 1-Formyl-β-carboline Derivatives Block Newcastle Disease Virus Proliferation through Suppressing Viral Adsorption and Entry Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protocols.io [protocols.io]

- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of 1-Formyl-β-carboline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive pharmacokinetic and metabolic data for 1-Formyl-β-carboline is limited in publicly available scientific literature. This guide synthesizes available information on closely related β-carboline alkaloids to provide a predictive overview and framework for future research. All quantitative data and experimental protocols are based on studies of analogous compounds and should be considered as a starting point for investigations into 1-Formyl-β-carboline.

Introduction

1-Formyl-β-carboline is a member of the β-carboline family of alkaloids, which are known for their diverse biological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its development as a potential therapeutic agent. This technical guide provides a detailed overview of the predicted pharmacokinetics and metabolism of 1-Formyl-β-carboline, based on data from analogous compounds.

Predicted Pharmacokinetic Parameters

| Parameter | Reported Range for other β-carbolines | Species | Route of Administration | Reference |

| Terminal Half-life (t½) | 1 - 4 hours | Human | IV or PO | [1] |

| Total Clearance (CL) | 17 - 52 mL/min/kg | Human | IV or PO | [1] |

| Absolute Bioavailability | <1% - 61% | Human | PO | [1] |

| Peak Plasma Concentration (Cmax) | Varies with dose | Human | PO | [2] |

| Time to Peak Plasma Concentration (Tmax) | 30 minutes | Human | PO | [2] |

Note: These values are for other β-carboline derivatives and may not be representative of 1-Formyl-β-carboline.

Predicted Metabolism

The metabolism of 1-Formyl-β-carboline is anticipated to proceed through two primary pathways, based on the known metabolism of other β-carbolines:

-

Phase I Metabolism: This is expected to involve oxidation of the formyl group and hydroxylation of the β-carboline ring. The primary metabolic transformation is likely the oxidation of the 1-formyl group to a 1-carboxylic acid moiety. This is a common metabolic fate for aldehydes. Additionally, hydroxylation at various positions on the aromatic rings is a probable metabolic route.

-

Phase II Metabolism: The hydroxylated metabolites are likely to undergo conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility and facilitate their excretion.

Key Metabolites

Based on the metabolism of related compounds, the following are predicted metabolites of 1-Formyl-β-carboline:

| Putative Metabolite | Metabolic Reaction |

| 1-Carboxy-β-carboline | Oxidation of the formyl group |

| Hydroxylated 1-Formyl-β-carboline | Aromatic hydroxylation |

| Hydroxylated 1-Carboxy-β-carboline | Aromatic hydroxylation and oxidation |

| Glucuronide and Sulfate Conjugates | Conjugation of hydroxylated metabolites |

Metabolic Pathway Diagram

Caption: Predicted metabolic pathway of 1-Formyl-β-carboline.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the pharmacokinetic and metabolic profile of 1-Formyl-β-carboline. These are generalized protocols based on studies of other β-carbolines.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study in rats.

Caption: Workflow for an in vivo pharmacokinetic study.

Detailed Steps:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.

-

Dosing:

-

Intravenous (IV): Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein. The compound should be dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).

-

Oral (PO): Administer a single dose (e.g., 5-50 mg/kg) by oral gavage. The compound can be formulated as a suspension in a vehicle like 0.5% carboxymethylcellulose.

-

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

-

Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of 1-Formyl-β-carboline and its potential metabolites in plasma.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data.

In Vitro Metabolism Study using Liver Microsomes

This protocol is designed to identify the metabolic pathways and the cytochrome P450 (CYP) enzymes involved in the metabolism of 1-Formyl-β-carboline.

Caption: Workflow for an in vitro metabolism study.

Detailed Steps:

-

Incubation: Incubate 1-Formyl-β-carboline (e.g., 1-10 µM) with liver microsomes (from human or rat) and an NADPH-regenerating system in a phosphate buffer at 37°C.

-

Reaction Termination: After a specified time (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent like acetonitrile.

-

Sample Preparation: Centrifuge the samples to precipitate proteins and collect the supernatant.

-

Metabolite Identification: Analyze the supernatant using high-resolution LC-MS/MS to identify potential metabolites by comparing with a control incubation (without NADPH).

-

CYP Reaction Phenotyping: To identify the specific CYP enzymes involved, perform incubations with a panel of selective CYP inhibitors or with individual recombinant human CYP enzymes.

Analytical Methodology

Quantification in Biological Matrices

A robust and sensitive analytical method is essential for accurate pharmacokinetic and metabolism studies.

-

Technique: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for its high sensitivity and selectivity.

-

Sample Preparation: Protein precipitation or liquid-liquid extraction are common methods to extract the analyte and its metabolites from plasma or microsomal incubation samples.

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the parent compound from its metabolites.

-

Detection: Mass spectrometry is used for detection, often in multiple reaction monitoring (MRM) mode for quantification.

Conclusion

While specific data for 1-Formyl-β-carboline is lacking, this guide provides a comprehensive framework for its pharmacokinetic and metabolic evaluation based on the well-characterized properties of related β-carboline alkaloids. The proposed metabolic pathways involve oxidation of the formyl group and hydroxylation, followed by conjugation. The provided experimental protocols offer a starting point for researchers to elucidate the ADME properties of 1-Formyl-β-carboline, which is a critical step in its potential development as a therapeutic agent. Future studies should focus on generating specific in vivo and in vitro data for this compound to validate these predictions and provide a more definitive understanding of its disposition in biological systems.

References

Bioavailability of 1-Formyl-beta-carboline Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Formyl-beta-carboline, a naturally occurring alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential antiviral and neuroprotective properties. However, like many heterocyclic compounds, its therapeutic potential is intrinsically linked to its bioavailability. This technical guide provides a comprehensive overview of the key considerations for evaluating and optimizing the bioavailability of this compound formulations. This document summarizes available data on related compounds, details relevant experimental protocols, and presents critical signaling pathways and experimental workflows to aid researchers in the development of effective delivery systems for this promising bioactive molecule.

Introduction to this compound

This compound (1-FBC) is a member of the β-carboline family of alkaloids, which are structurally characterized by a tryptamine-derived tricyclic indole nucleus. These compounds are found in various plant species and have been reported to exhibit a wide range of biological effects. Notably, this compound has been identified as an inhibitor of the PI3K/Akt signaling pathway, which is implicated in numerous cellular processes, including cell growth, proliferation, and survival.[1][2] The therapeutic application of 1-FBC is contingent upon achieving adequate systemic exposure, making the study of its bioavailability a critical aspect of its development as a potential therapeutic agent.

Physicochemical Properties of this compound

Understanding the physicochemical properties of a drug candidate is fundamental to predicting its absorption and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈N₂O | [3] |

| Molecular Weight | 196.21 g/mol | [3] |

| LogP | 2.51 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 45.8 Ų | |

| Solubility | Low water solubility is expected, requiring formulation strategies for in vivo studies. May be soluble in DMSO. | [1] |

Formulation Strategies to Enhance Bioavailability